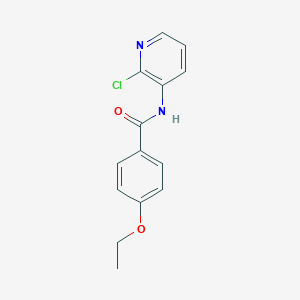
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted pyridine ring and an ethoxy-substituted benzamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloropyridin-3-yl)-4-ethoxybenzamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an appropriate amine to form the final benzamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
科学研究应用
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It serves as a tool compound in biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(2-chloropyridin-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, leading to downstream effects on cellular pathways and physiological processes.
相似化合物的比较
- N-(2-Chloro-3-pyridinyl)isonicotinamide
- N-(2-Chloro-3-pyridinyl)cyclopropanecarboxamide
- N-(2-Chloro-3-pyridinyl)acetamide
Comparison: N-(2-chloropyridin-3-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications
属性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72g/mol |
IUPAC 名称 |
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-11-7-5-10(6-8-11)14(18)17-12-4-3-9-16-13(12)15/h3-9H,2H2,1H3,(H,17,18) |
InChI 键 |
HHAHXRKGUHYNEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















